molecular formula C22H22BrNO2 B15088094 Hexyl 6-bromo-2-phenylquinoline-4-carboxylate CAS No. 355419-68-0

Hexyl 6-bromo-2-phenylquinoline-4-carboxylate

Cat. No.: B15088094
CAS No.: 355419-68-0
M. Wt: 412.3 g/mol
InChI Key: SESYIFYCAAZCAB-UHFFFAOYSA-N
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Description

Hexyl 6-bromo-2-phenylquinoline-4-carboxylate is a chemical compound with the molecular formula C22H22BrNO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a hexyl ester group, a bromine atom at the 6th position, and a phenyl group at the 2nd position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl 6-bromo-2-phenylquinoline-4-carboxylate typically involves a multi-step process. One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine and a ketone. The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.

  • Step 1: : Synthesis of 6-bromo-2-phenylquinoline-4-carboxylic acid.

      Reagents: 2-phenylquinoline, bromine, and a suitable solvent.

      Conditions: The reaction is carried out under reflux conditions to ensure complete bromination.

  • Step 2: : Esterification to form this compound.

      Reagents: 6-bromo-2-phenylquinoline-4-carboxylic acid, hexanol, and a dehydrating agent such as sulfuric acid.

      Conditions: The reaction mixture is heated under reflux to promote esterification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. Quality control measures are implemented to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

Hexyl 6-bromo-2-phenylquinoline-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions to form different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of various substituted quinoline derivatives.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Hydrolysis: Formation of 6-bromo-2-phenylquinoline-4-carboxylic acid.

Scientific Research Applications

Hexyl 6-bromo-2-phenylquinoline-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the development of materials with specific properties, such as fluorescence and photostability.

Mechanism of Action

The mechanism of action of Hexyl 6-bromo-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Hexyl 6-bromo-2-phenylquinoline-4-carboxylate can be compared with other quinoline derivatives such as:

    6-bromo-2-phenylquinoline-4-carboxylic acid: Lacks the hexyl ester group, which affects its solubility and reactivity.

    Hexyl 6-chloro-2-phenylquinoline-4-carboxylate: Substitution of bromine with chlorine alters its chemical properties and biological activity.

    Hexyl 6-methyl-2-phenylquinoline-4-carboxylate:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

355419-68-0

Molecular Formula

C22H22BrNO2

Molecular Weight

412.3 g/mol

IUPAC Name

hexyl 6-bromo-2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C22H22BrNO2/c1-2-3-4-8-13-26-22(25)19-15-21(16-9-6-5-7-10-16)24-20-12-11-17(23)14-18(19)20/h5-7,9-12,14-15H,2-4,8,13H2,1H3

InChI Key

SESYIFYCAAZCAB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=CC=C3

Origin of Product

United States

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